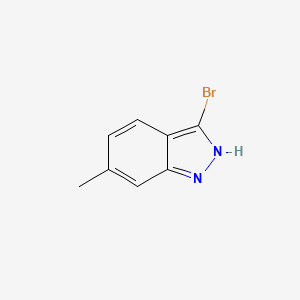

3-Bromo-6-methyl-1H-indazole

Descripción general

Descripción

3-Bromo-6-methyl-1H-indazole is a heterocyclic aromatic organic compound . It is part of the indazole family, which has been of interest due to its wide variety of biological properties .

Synthesis Analysis

The synthesis of indazoles, including 3-Bromo-6-methyl-1H-indazole, often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst .Molecular Structure Analysis

The molecular formula of 3-Bromo-6-methyl-1H-indazole is C8H7BrN2 . Its average mass is 211.059 Da and its monoisotopic mass is 209.979248 Da .Chemical Reactions Analysis

Indazoles can be synthesized through various methods, including 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes, providing 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates efficiently under simple reaction conditions .Aplicaciones Científicas De Investigación

Medicinal Chemistry

Application Summary

3-Bromo-6-methyl-1H-indazole is utilized in medicinal chemistry for the synthesis of compounds with potential pharmacological properties. It serves as a key intermediate in the development of drugs with antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties .

Methods of Application

The compound is often used in transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from azidobenzaldehydes and amines .

Results

The use of 3-Bromo-6-methyl-1H-indazole has led to the synthesis of various indazole derivatives that exhibit a wide range of biological activities. For example, derivatives have been used as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

Organic Synthesis

Application Summary

In organic synthesis, this compound is employed in the construction of complex molecular frameworks due to its reactivity and ability to form stable heterocyclic compounds.

Methods of Application

Synthetic approaches include Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones and Ag-catalyzed nitration–annulation with tert-butyl nitrite .

Results

The methodologies developed using 3-Bromo-6-methyl-1H-indazole have enhanced the efficiency of synthesizing indazoles, providing good to excellent yields with minimal formation of byproducts .

Drug Discovery

Application Summary

This compound plays a significant role in drug discovery, particularly in the identification of new therapeutic agents.

Methods of Application

It is used in high-throughput screening methods to test its interaction with various biological targets, often employing computational docking studies and in vitro assays .

Results

The compound has been integral in discovering new drugs, such as niraparib, an anticancer drug, and pazopanib, a tyrosine kinase inhibitor approved for renal cell carcinoma .

Pharmacology

Application Summary

Pharmacologically, 3-Bromo-6-methyl-1H-indazole is investigated for its potential use in various treatments due to its diverse biological activities.

Methods of Application

Research involves in vivo and in vitro studies to assess the efficacy and safety of the compound in animal models before proceeding to clinical trials .

Results

Studies have shown that indazole derivatives can possess anti-inflammatory, antitumor, antifungal, antibacterial, and anti-HIV activities, which are promising for future pharmacological applications .

Biochemistry

Application Summary

In biochemistry, the compound is studied for its interaction with enzymes and proteins, providing insights into the mechanism of action of potential drugs.

Methods of Application

Techniques such as X-ray crystallography and NMR spectroscopy are used to determine the binding affinity and structural conformation of indazole derivatives with target molecules .

Results

The research has elucidated the binding modes and inhibitory effects of indazole derivatives on enzymes like HIV protease and acetylcholinesterase, aiding in the design of more effective inhibitors .

Material Science

Application Summary

3-Bromo-6-methyl-1H-indazole is also explored in material science for the development of novel materials with specific electronic or photonic properties.

Methods of Application

The compound is incorporated into polymers or small molecules to modify their electronic properties for applications in organic electronics .

Results

The incorporation of indazole derivatives has resulted in materials with improved charge transport properties, which are beneficial for the development of organic semiconductors and light-emitting diodes .

Safety And Hazards

Direcciones Futuras

The medicinal properties of indazole, including 3-Bromo-6-methyl-1H-indazole, are of interest for future exploration for the treatment of various pathological conditions . The potential of these compounds to inhibit proangiogenic cytokines associated with tumor development is particularly noteworthy .

Propiedades

IUPAC Name |

3-bromo-6-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBAPWGVIHWNLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001306340 | |

| Record name | 1H-Indazole, 3-bromo-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-methyl-1H-indazole | |

CAS RN |

40598-73-0 | |

| Record name | 1H-Indazole, 3-bromo-6-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40598-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole, 3-bromo-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

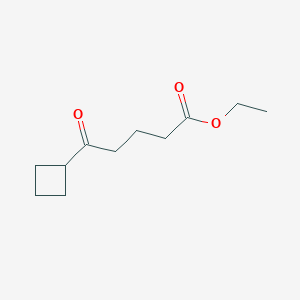

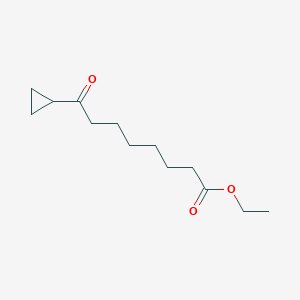

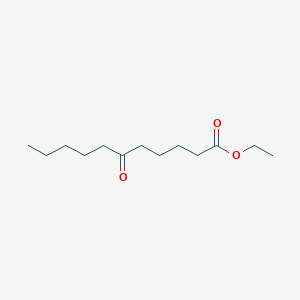

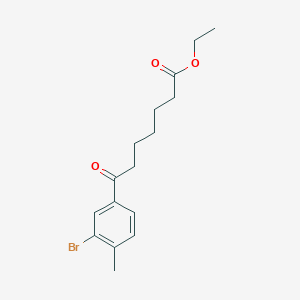

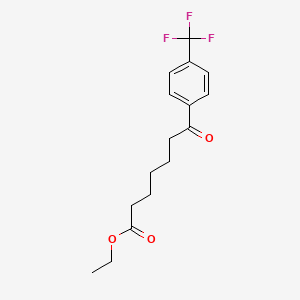

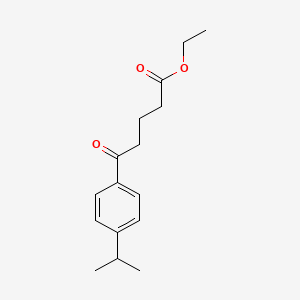

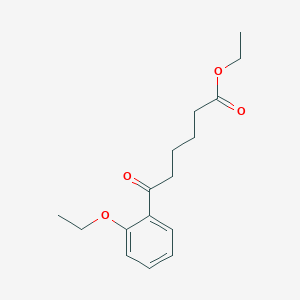

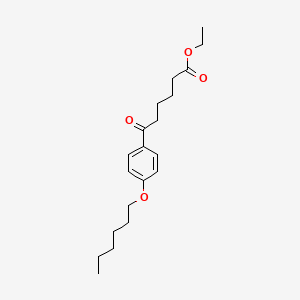

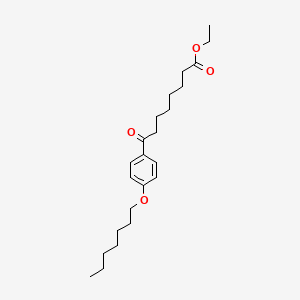

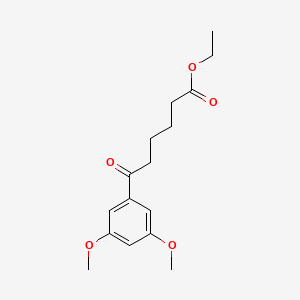

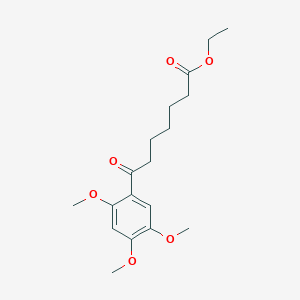

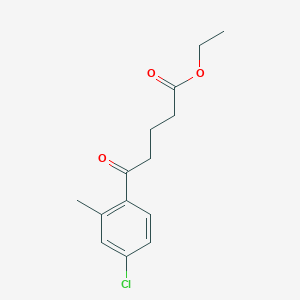

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.